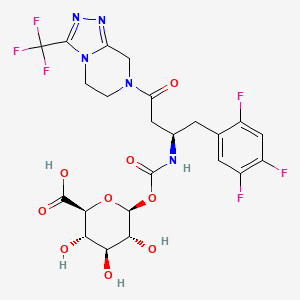
Sitagliptin carbamoyl glucuronide
Vue d'ensemble
Description
Sitagliptin Carbamoyl Glucuronide is a minor phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor Sitagliptin . It is formed by N-carbamoyl glucuronidation and has been found in rat and dog plasma following administration of Sitagliptin .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Other alternative asymmetric hydrogenation of β-ketomide routes for the synthesis of sitagliptin were found .Molecular Structure Analysis
The molecular formula of this compound is C23H23F6N5O9 . The InChI code is InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1 .Chemical Reactions Analysis
The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .Physical And Chemical Properties Analysis
The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate (Tpeak = 134.43 °C, ΔH = −1.15 J g−1) there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .Applications De Recherche Scientifique
Gestion des maladies cardiovasculaires dans le diabète de type 2
La sitagliptine a été étudiée pour ses effets sur les résultats cardiovasculaires chez les patients atteints de diabète de type 2. Des recherches indiquent que l'ajout de sitagliptine aux soins habituels peut ne pas augmenter de manière significative le risque d'événements cardiovasculaires indésirables majeurs . Cela suggère son application potentielle dans la gestion des maladies cardiovasculaires au sein de cette population de patients.
Amélioration du contrôle glycémique
Des études cliniques ont montré que la sitagliptine peut améliorer le contrôle glycémique chez les patients atteints de diabète de type 2 qui n'ont jamais été traités ou qui répondent mal aux médicaments antidiabétiques existants . Cela met en évidence son application dans l'amélioration de la régulation de la glycémie et la réalisation des niveaux de contrôle cibles.
Optimisation du traitement antidiabétique
Le rôle de la sitagliptine dans le traitement antidiabétique a été exploré, en particulier chez les patients qui présentent une réponse insuffisante aux médicaments antidiabétiques courants. Elle offre une approche alternative pour optimiser le traitement antidiabétique en améliorant les niveaux d'HbA1c et le contrôle de la glycémie à jeun .
Recherche sur les hormones incrétines
La sitagliptine fonctionne en inhibant l'enzyme DPP-4, qui inactive les hormones incrétines. Ces hormones, telles que le GLP-1 et le GIP, jouent un rôle crucial dans l'amélioration de la réponse insulinique dépendante du glucose. Des recherches sur le mécanisme de la sitagliptine peuvent fournir des informations sur le comportement et la régulation des hormones incrétines .
Développement de méthodes analytiques
Le sitagliptin carbamoyl glucuronide peut être utilisé dans le développement et la validation de méthodes analytiques. Il est essentiel pour les applications de contrôle qualité et la conformité réglementaire lors de la production commerciale de sitagliptine et de ses génériques .
Mécanisme D'action
Target of Action
Sitagliptin carbamoyl glucuronide is a minor phase II metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin . DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating glucose homeostasis .
Mode of Action
Sitagliptin works by competitively inhibiting the DPP-4 enzyme . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The result is prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion .
Biochemical Pathways
Sitagliptin affects the incretin system, specifically the GLP-1 and GIP pathways . By inhibiting DPP-4, sitagliptin prevents the inactivation of these incretins, leading to increased insulin release and decreased glucagon secretion . This results in improved control of blood sugar . Additionally, Sitagliptin has been found to activate the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
It is excreted in the urine (87%) with approximately 79% as unchanged drug and 16% as metabolites . The elimination half-life of Sitagliptin is between 8 to 14 hours .
Result of Action
The primary result of Sitagliptin’s action is improved glycemic control in patients with type 2 diabetes mellitus . This is achieved through glucose-dependent increases in insulin and decreases in glucagon, leading to better control of blood sugar . Additionally, Sitagliptin has been found to alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Action Environment
The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of CO2 from the bicarbonate buffer, in equilibrium with exogenous CO2, may be responsible for the formation of this compound . Furthermore, the formation of this metabolite has been observed in microsomal incubations across various species, suggesting that species-specific factors may also influence its action .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Sitagliptin is approved in more than 130 countries worldwide as monotherapy and in combination with other antihyperglycaemic drugs for the treatment of adult patients with type 2 diabetes . With its convenient once-daily oral regimen, low potential for pharmacokinetic drug–drug interactions and good efficacy and safety profiles, including CV safety, sitagliptin remains an important option in the management of patients with type 2 diabetes .
Analyse Biochimique
Biochemical Properties
Sitagliptin carbamoyl glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of sitagliptin. The glucuronidation process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which transfers glucuronic acid to sitagliptin, forming this compound . This interaction enhances the water solubility of sitagliptin, facilitating its excretion via the kidneys. Additionally, this compound may interact with other biomolecules, such as transport proteins, to aid in its distribution and elimination from the body.
Cellular Effects
This compound influences various cellular processes, primarily through its role in the metabolism of sitagliptin. By enhancing the excretion of sitagliptin, it indirectly affects cell signaling pathways, gene expression, and cellular metabolism associated with glucose homeostasis. The presence of this compound in cells may also impact the activity of enzymes involved in glucuronidation and other metabolic pathways, thereby influencing overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the glucuronidation of sitagliptin by UGT enzymes. This process results in the addition of a glucuronic acid moiety to sitagliptin, increasing its solubility and facilitating its excretion . The binding interactions between this compound and transport proteins may further aid in its distribution and elimination. Additionally, the presence of this compound may influence the activity of other enzymes and proteins involved in metabolic processes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may vary over time, depending on factors such as its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable, with minimal degradation observed over time . Long-term exposure to this compound may influence cellular processes, including enzyme activity and gene expression, potentially leading to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have demonstrated that higher doses of this compound may lead to increased excretion of sitagliptin, thereby enhancing its therapeutic effects . Excessive doses may also result in toxic or adverse effects, such as alterations in enzyme activity and cellular metabolism. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in the glucuronidation of sitagliptin. This process is catalyzed by UGT enzymes, which transfer glucuronic acid to sitagliptin, forming this compound . The presence of this compound may also influence other metabolic pathways, such as those involved in the excretion and distribution of other compounds. Additionally, this compound may interact with cofactors and other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transport proteins and binding proteins. These interactions aid in the localization and accumulation of this compound, ensuring its effective excretion from the body . The distribution of this compound may also be influenced by factors such as tissue-specific expression of transport proteins and the presence of other biomolecules that interact with the compound.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in its metabolism and excretion. The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments or organelles, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for comprehending its role in cellular processes and its potential therapeutic implications.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-KUVPMCASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099261 | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
940002-59-5 | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940002-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucopyranuronic acid, 1-(N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)carbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)CARBAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6H6KY9G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
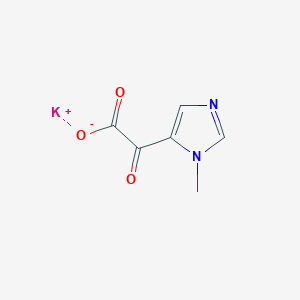
![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
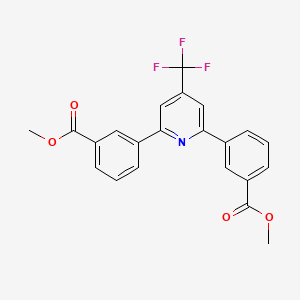
![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)
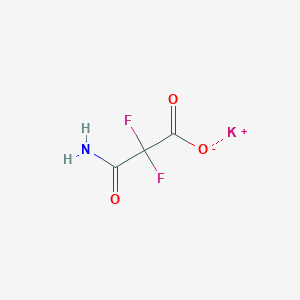
![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)
![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)
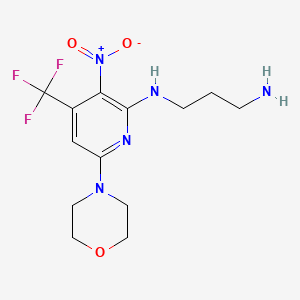

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)
![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)
![3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406687.png)